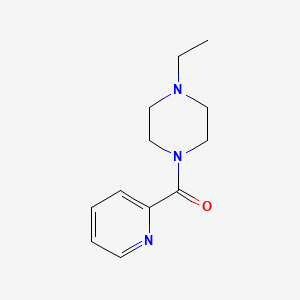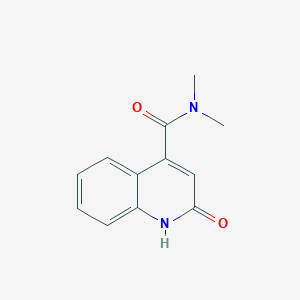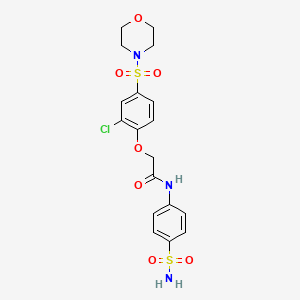
(4-Ethylpiperazin-1-yl)-pyridin-2-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Ethylpiperazin-1-yl)-pyridin-2-ylmethanone, also known as EPM, is a chemical compound that has been studied for its potential therapeutic applications. EPM has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research. In
Wissenschaftliche Forschungsanwendungen
(4-Ethylpiperazin-1-yl)-pyridin-2-ylmethanone has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been investigated for its potential as an anti-cancer agent.
Wirkmechanismus
The exact mechanism of action of (4-Ethylpiperazin-1-yl)-pyridin-2-ylmethanone is not fully understood, but it is believed to act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, (4-Ethylpiperazin-1-yl)-pyridin-2-ylmethanone may increase the levels of acetylcholine in the brain, which could improve cognitive function and memory.
Biochemical and Physiological Effects:
Studies have shown that (4-Ethylpiperazin-1-yl)-pyridin-2-ylmethanone has a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which could improve cognitive function and memory. It has also been shown to have antioxidant and anti-inflammatory properties, which could be beneficial in the treatment of neurological disorders and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-Ethylpiperazin-1-yl)-pyridin-2-ylmethanone in lab experiments is that it is relatively easy to synthesize and purify. It has also been shown to have low toxicity in animal studies. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to design experiments to test its efficacy.
Zukünftige Richtungen
There are several future directions for research on (4-Ethylpiperazin-1-yl)-pyridin-2-ylmethanone. One area of interest is its potential as a treatment for Alzheimer's disease and other neurological disorders. Further studies are needed to better understand its mechanism of action and to determine its efficacy in animal models and clinical trials. Another area of interest is its potential as an anti-cancer agent. Studies have shown that (4-Ethylpiperazin-1-yl)-pyridin-2-ylmethanone has anti-tumor activity in vitro, but more research is needed to determine its efficacy in vivo. Additionally, studies could investigate the potential of (4-Ethylpiperazin-1-yl)-pyridin-2-ylmethanone as a lead compound for the development of new drugs with improved efficacy and fewer side effects.
Synthesemethoden
The synthesis of (4-Ethylpiperazin-1-yl)-pyridin-2-ylmethanone involves the reaction of 4-ethylpiperazine with 2-chloronicotinoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.
Eigenschaften
IUPAC Name |
(4-ethylpiperazin-1-yl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-2-14-7-9-15(10-8-14)12(16)11-5-3-4-6-13-11/h3-6H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVPHLPRMGSTDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethylpiperazin-1-yl)-pyridin-2-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-benzhydrylpiperazin-1-yl)methyl]-1H-benzimidazole](/img/structure/B7478316.png)


![N-cyclopropyl-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide](/img/structure/B7478328.png)
![N-[3-(2,6-dimethylpiperidin-1-yl)propyl]-3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478338.png)
![4-{[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine](/img/structure/B7478339.png)
![N-(4-ethylbenzyl)-11-oxo-2,3,4,11-tetrahydro-1H-pyrido[2,1-b]quinazoline-6-carboxamide](/img/structure/B7478346.png)
![5-(2-Hydroxy-5-methylbenzoyl)-1,2-dihydropyrazolo[3,4-b]pyridin-3-one](/img/structure/B7478353.png)
![N-{3-[benzyl(methyl)amino]propyl}-4H-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B7478366.png)
![2-[[5-[(4-chloro-3-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7478374.png)
![N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)-2-furamide](/img/structure/B7478389.png)
![3-(4-methoxyphenyl)-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]propanamide](/img/structure/B7478403.png)

